3-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid” is a compound with the CAS Number: 162339-93-7 . It has a molecular weight of 228.21 . The compound is a powder at room temperature . The IUPAC name for this compound is this compound .
Physical and Chemical Properties Analysis
This compound has a melting point of 298-300 . It is a powder at room temperature .Scientific Research Applications
Regioselective Synthesis and Novel Protocols
A novel protocol for the regioselective synthesis of polyfunctionally substituted pyrazolo[1,5-a]pyrimidines has been developed, utilizing a solvent-free cyclocondensation process. This process, which features short reaction times and good to excellent yields, highlights the utility of 5-amino-1H-pyrazoles in synthesizing benzoic acid derivatives through a Michael-type intramolecular ring opening reaction (Quiroga et al., 2007).
Facile Synthesis Techniques
An efficient method for synthesizing 3-(5-amino-4-cyano-1H-imidazol-1-yl)-4-substituted benzoic acids has been developed, demonstrating the chemical flexibility and potential for further functionalization of these compounds (Barros et al., 2007).
Utility in Synthesizing Heterocyclic Compounds
Activated nitriles, including 4-(2-cyanoacetamido)benzoic acid, have been used as key intermediates for synthesizing a wide range of heterocyclic compounds. This showcases the potential of such benzoic acid derivatives in creating pharmacologically relevant structures (Fadda et al., 2012).
Synthesis of Functionalized Benzopyrans and Pyrazoles
Research into the synthesis of functionalized benzopyrans and pyrazoles, including propanoic acid derivatives, highlights the importance of such compounds in medicinal chemistry due to their pharmacological activities. The simplified synthesis methods contribute to the field of drug discovery (Reddy & Rao, 2006).
Palladium(II) and Platinum(II) Complexes
Studies on Palladium(II) and Platinum(II) complexes of pyrazolylmethyl benzoic acids have explored the assembly of these molecules in the solid state and their biological cytotoxicity against cancer cell lines. This research opens avenues for the use of these complexes in chemotherapeutic applications (McKay et al., 2016).
Optical Properties and Material Science Applications
Investigations into the optical properties of antipyrine derivatives thin films, including those derived from benzoic acid, shed light on their potential applications in material science, specifically in the development of photonic devices due to their unique absorption and refraction properties (El-Ghamaz et al., 2017).
Properties
IUPAC Name |
3-(5-amino-4-cyanopyrazol-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O2/c12-5-8-6-14-15(10(8)13)9-3-1-2-7(4-9)11(16)17/h1-4,6H,13H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTCQUAPFBCQKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C(=C(C=N2)C#N)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.